molecular formula C10H9NO5S B4600515 (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

Cat. No.: B4600515
M. Wt: 255.25 g/mol
InChI Key: OPNUQPIDUBANOF-YHYXMXQVSA-N
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Description

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a nitro group

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-7-9(11(12)13)6-17(14,15)10(7)5-8-3-2-4-16-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUQPIDUBANOF-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-methyl-3-nitro-2H-thiophene 1,1-dioxide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution at the thiophene ring.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the furan and thiophene rings may facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(furan-2-ylmethylidene)-4-methyl-2H-thiophene 1,1-dioxide: Lacks the nitro group, which may result in different reactivity and biological activity.

    (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene: Lacks the 1,1-dioxide functionality, which may affect its chemical stability and reactivity.

Uniqueness

The presence of both the nitro group and the 1,1-dioxide functionality in (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide makes it unique compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 2
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

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